molecular formula C19H25N3O2 B3017629 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide CAS No. 862832-02-8

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide

Cat. No.: B3017629
CAS No.: 862832-02-8
M. Wt: 327.428
InChI Key: IHSGKAOUZFBLJF-UHFFFAOYSA-N
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Description

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 1 and 2 positions. The acetamide group is then introduced through an acylation reaction, and finally, the pyrrolidine group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The pyrrolidine group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide
  • 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-morpholin-1-ylpropyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide exhibits unique properties due to the presence of the pyrrolidine group. This group can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its efficacy and reducing side effects.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSGKAOUZFBLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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